molecular formula C12H17NO2 B1455551 [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine CAS No. 240813-36-9

[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine

Cat. No.: B1455551
CAS No.: 240813-36-9
M. Wt: 207.27 g/mol
InChI Key: SUKOLULEUSLQJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine” were not found, related compounds such as “5,5-Dimethyl-1,3-dioxane” and “2,2-Dimethyl-1,3-dioxan-5-amine” have been synthesized and studied .

Scientific Research Applications

Diastereoselective Cycloadditions

Research by Enders et al. (1998) demonstrated the use of secondary amines based on (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-ylamine in diastereoselective 1,3-dipolar cycloadditions. These reactions produced diastereomerically pure cycloadducts, which are useful in the synthesis of complex molecules (Enders, Meyer, Runsink, & Raabe, 1998).

Chiral NMR Shift Reagents

Enders et al. (1999) explored the use of derivatives of this compound as chiral solvating agents for the enantiomeric excess determination of compounds with acidic protons using NMR spectroscopy. They also served as chiral derivatizing agents for determining absolute configurations (Enders, Thomas, & Runsink, 1999).

Ring Opening Reactions

Šafár̆ et al. (2000) investigated the ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines. This work contributes to the understanding of chemical interactions and reactivities of similar dioxane derivatives (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Synthesis and Crystal Structures

Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through various spectroscopic techniques. This research contributes to the understanding of the structural aspects of dioxane derivatives (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).

Functional Modification of Hydrogels

Aly and El-Mohdy (2015) studied the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including dioxane derivatives. Their research highlighted potential medical applications of these modified polymers (Aly & El-Mohdy, 2015).

Reactions with Chromenyl-phosphonate

Elż and Slawomir (1999) investigated the reactions of chromenyl-phosphonate with various amines, contributing to the knowledge of chemical reactions and potential applications of dioxane derivatives (Elż & Slawomir, 1999).

Synthesis of Oligophenylenevinylenes

Jørgensen and Krebs (2005) synthesized new monomers for the stepwise synthesis of oligophenylenevinylenes, incorporating dioxane derivatives. This research is significant in the field of plastic solar cells (Jørgensen & Krebs, 2005).

Single Crystals of Tetrakis Derivative

Lee et al. (2019) synthesized and characterized single crystals of a novel tetrakis derivative of 1,3-dioxane. This study is important for understanding the properties of such compounds, especially in material science (Lee, Lee, Choi, Ok, & Park, 2019).

Properties

IUPAC Name

2-(5,5-dimethyl-1,3-dioxan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKOLULEUSLQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
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[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
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[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
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[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
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